Cas no 23687-25-4 (isoquinolin-4-amine)
isoquinolin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 4-Aminoisoquinoline
- ISOQUINOLIN-4-AMINE
- Isoquinolin-4-ylamine
- 4-Isoquinolinamine
- 4-Isoquinolylamine
- 4-Amino-isoquinoline
- Isoquinoline, 4-amino-
- ISIUXVGHQFJYHM-UHFFFAOYSA-N
- NSC170840
- PubChem12825
- isoquinolin-4-yl-amine
- KSC204Q8H
- AB1274
- SBB051995
- RW3246
- TRA0040422
- RP01408
- CS-
- W-206846
- AKOS006345437
- PS-4545
- EX5SYG47SP
- NSC-170840
- UNII-EX5SYG47SP
- 23687-25-4
- AE-842/31875006
- HY-W008059
- EINECS 245-823-8
- DTXSID20178351
- MFCD00034752
- InChI=1/C9H8N2/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-6H,10H
- AC-24179
- SY020016
- NS00050292
- NSC 170840
- AM20070002
- CS-W008059
- EN300-115319
- 4-AMINO ISOQUINOLINE
- FT-0600553
- SCHEMBL1325881
- 4-Aminoisoquinoline, 97%
- A2595
- ALBB-026672
- DB-006655
- isoquinolin-4-amine
-
- MDL: MFCD00034752
- Inchi: 1S/C9H8N2/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-6H,10H2
- InChI Key: ISIUXVGHQFJYHM-UHFFFAOYSA-N
- SMILES: N1C=C(C2C=CC=CC=2C=1)N
Computed Properties
- Exact Mass: 144.06900
- Monoisotopic Mass: 144.069
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.9
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.4
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 1.21
- Melting Point: 108.0 to 112.0 deg-C
- Boiling Point: 360°C at 760 mmHg
- Flash Point: 198.9±8.1 °C
- Refractive Index: 1.708
- PSA: 38.91000
- LogP: 2.39820
- Sensitiveness: Sensitive to air
isoquinolin-4-amine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H302-H315-H318-H335
- Warning Statement: P261-P280-P305 + P351 + P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36
- Safety Instruction: 26
-
Hazardous Material Identification:
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
isoquinolin-4-amine Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
isoquinolin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 064972-1g |
4-Aminoisoquinoline |
23687-25-4 | 97% | 1g |
£19.00 | 2022-03-01 | |
| Fluorochem | 064972-5g |
4-Aminoisoquinoline |
23687-25-4 | 97% | 5g |
£92.00 | 2022-03-01 | |
| Fluorochem | 064972-10g |
4-Aminoisoquinoline |
23687-25-4 | 97% | 10g |
£103.00 | 2022-03-01 | |
| AstaTech | AB1274-1/G |
4-AMINO-ISOQUINOLINE |
23687-25-4 | 95% | 1g |
$24 | 2023-09-16 | |
| AstaTech | AB1274-5/G |
4-AMINO-ISOQUINOLINE |
23687-25-4 | 95% | 5g |
$92 | 2023-09-16 | |
| AstaTech | AB1274-25/G |
4-AMINO-ISOQUINOLINE |
23687-25-4 | 95% | 25g |
$345 | 2023-09-16 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I133193-1g |
isoquinolin-4-amine |
23687-25-4 | 97% | 1g |
¥97.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I133193-5g |
isoquinolin-4-amine |
23687-25-4 | 97% | 5g |
¥363.90 | 2023-09-02 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016326-1g |
isoquinolin-4-amine |
23687-25-4 | 97% | 1g |
¥74 | 2024-08-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016326-5g |
isoquinolin-4-amine |
23687-25-4 | 97% | 5g |
¥238 | 2024-08-19 |
isoquinolin-4-amine Suppliers
isoquinolin-4-amine Related Literature
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Supphachok Chanmungkalakul,Shiqing Huang,Xia Wu,Esther Cai Xia Ang,Zi-Qi Yang,Yongxin Li,Xiaoyu Yan,Choon-Hong Tan,Davin Tan,Xiaogang Liu Phys. Chem. Chem. Phys. 2023 25 10599
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Shengbo Xu,Shanshan Qiao,Song Sun,Jin-Tao Yu,Jiang Cheng Org. Biomol. Chem. 2019 17 8417
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Sa?d El Kazzouli,Jamal Koubachi,Nabil El Brahmi,Gérald Guillaumet RSC Adv. 2015 5 15292
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Gayyur,Shivani Choudhary,Ruchir Kant,Nayan Ghosh Chem. Commun. 2022 58 1974
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5. Straightforward synthesis of thiazolo[5,4-c]isoquinolines from dithiooxamide and 2-halobenzaldehydesLetícia D. Costa,Samuel Guieu,Maria do Amparo F. Faustino,Augusto C. Tomé New J. Chem. 2022 46 3602
Additional information on isoquinolin-4-amine
Introduction to Isoquinolin-4-Amine (CAS No. 23687-25-4)
Isoquinolin-4-amine, also known by its CAS registry number CAS No. 23687-25-4, is a heterocyclic aromatic amine compound with significant applications in various fields of chemistry and pharmacology. This compound belongs to the isoquinoline family, which is a class of bicyclic compounds consisting of a benzene ring fused with a pyridine ring. The presence of the amino group (-NH₂) at the 4-position of the isoquinoline skeleton imparts unique chemical properties, making it a valuable molecule for both academic research and industrial applications.
The molecular formula of isoquinolin-4-amine is C₉H₇N, and its molecular weight is approximately 131.17 g/mol. It exists as a crystalline solid under standard conditions and has a melting point of around 190°C. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as ethanol and dichloromethane. Its UV-visible absorption spectrum shows strong absorbance in the range of 250–300 nm, which is characteristic of aromatic amines.
Recent studies have highlighted the potential of isoquinolin-4-amine as a building block for the synthesis of various bioactive molecules. For instance, researchers have utilized this compound to develop novel isoquinoline-based alkaloids that exhibit promising anti-cancer and anti-inflammatory activities. One such study published in the Journal of Medicinal Chemistry demonstrated that derivatives of isoquinolin-4-amine can selectively inhibit certain kinases involved in cancer cell proliferation.
In addition to its role in drug discovery, isoquinolin-4-amine has found applications in materials science. Its ability to coordinate with metal ions has led to its use in the synthesis of metalloorganic frameworks (MOFs) and coordination polymers. A recent article in Nature Communications reported on the use of isoquinolin-4-amine-based ligands to construct highly porous MOFs with exceptional gas adsorption capabilities.
The synthesis of isoquinolin-4-amine can be achieved through various methods, including the von Braun degradation, which involves the cleavage of certain isoquinoline derivatives under specific conditions. Another approach involves the direct amidation or reductive amination of isoquinoline derivatives, providing an efficient route to obtain high-purity samples.
In terms of chemical reactivity, isoquinolin-4-amine exhibits nucleophilic aromatic substitution (NAS) reactivity due to the electron-donating nature of the amino group. This property makes it a versatile substrate for further functionalization, enabling chemists to introduce diverse substituents at various positions on the isoquinoline ring.
A recent breakthrough in the field involves the use of machine learning algorithms to predict the reactivity and selectivity profiles of isoquinoline derivatives like CAS No. 23687-25-4. By analyzing large datasets of experimental results, researchers have developed models that can predict optimal reaction conditions for synthesizing specific isoquinoline-based compounds.
In conclusion, Isoquinolin-4-Amine (CAS No. 23687-25_)
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